molecular formula C15H10F3NO3 B4445891 N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide

Cat. No. B4445891
M. Wt: 309.24 g/mol
InChI Key: JPJMPDPAABXXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has shown promising results in various preclinical studies, and researchers are exploring its potential for treating a range of diseases.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide is not fully understood. However, it is believed to target specific signaling pathways involved in cell proliferation, survival, and inflammation. It has been shown to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation, survival, and inflammation. It has also been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide in lab experiments is its specificity for certain signaling pathways. This allows researchers to target specific disease pathways without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide. Some of these include:
1. Clinical Trials: The next step in the research on this compound is to conduct clinical trials to evaluate its safety and efficacy in humans.
2. Combination Therapy: N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide has shown potential for use in combination therapy with other drugs for treating various diseases.
3. Drug Delivery Systems: Researchers are exploring different drug delivery systems for N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide to improve its bioavailability and reduce side effects.
4. Structural Modification: Researchers are exploring structural modifications of N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide to improve its potency and selectivity for specific disease pathways.
Conclusion:
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide is a promising compound that has shown potential for treating a range of diseases. Its specificity for certain signaling pathways makes it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide has been the subject of several preclinical studies investigating its potential therapeutic applications. Some of the areas of research include:
1. Cancer: N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been shown to target specific signaling pathways involved in cancer cell proliferation and survival.
2. Neurological Disorders: N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide has shown potential for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the accumulation of toxic proteins in the brain and improve cognitive function in animal models.
3. Inflammation: N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide has anti-inflammatory properties and has shown potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-10-3-2-9(13(17)14(10)18)15(20)19-6-8-1-4-11-12(5-8)22-7-21-11/h1-5H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMPDPAABXXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.